Tetrabenzylthiuram disulfide

Catalog No.
S1504875
CAS No.
10591-85-2
M.F
C30H28N2S4
M. Wt
544.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabenzylthiuram disulfide

CAS Number

10591-85-2

Product Name

Tetrabenzylthiuram disulfide

IUPAC Name

dibenzylcarbamothioylsulfanyl N,N-dibenzylcarbamodithioate

Molecular Formula

C30H28N2S4

Molecular Weight

544.8 g/mol

InChI

InChI=1S/C30H28N2S4/c33-29(31(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)35-36-30(34)32(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2

InChI Key

WITDFSFZHZYQHB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Rubber vulcanization

TTD has been historically used as a rubber vulcanization accelerator. Vulcanization is a process that strengthens rubber and improves its elasticity and durability. However, TTD has largely been replaced by other, more efficient and safer vulcanization accelerators. Source:

Polymer chemistry

TTD has been investigated for its potential use as a crosslinking agent in polymers. Crosslinking agents create bonds between polymer chains, which can improve the strength and other properties of the polymer. Research in this area is ongoing. Source 1: Source 2:

Material science

TTD has been studied for its potential applications in various materials science fields, such as the development of self-healing polymers and conductive materials. Research in these areas is still in its early stages. Source 1: Source 2:

Tetrabenzylthiuram disulfide is an organosulfur compound with the molecular formula C30_{30}H28_{28}N2_2S4_4 and a molecular weight of 544.81 g/mol. It appears as a white crystalline solid and is primarily used as a rubber accelerator in the vulcanization process. This compound is recognized for its environmentally friendly properties compared to traditional accelerators, making it a subject of interest in sustainable chemistry .

  • Limited Data: Specific data on TBzTD's toxicity is limited. However, dithiocarbamates in general can exhibit various hazardous properties, including skin and eye irritation, potential respiratory problems upon inhalation, and environmental toxicity [].
Typical of thiuram compounds. It can react with other compounds to form disulfides and thiocarbamates. The synthesis primarily involves the reaction of dibenzylamine with carbon disulfide, followed by oxidation with hydrogen peroxide to yield tetrabenzylthiuram disulfide. The general reaction can be summarized as follows:

  • Formation:
    2C6H5CH2NH2+CS2C30H28N2S4+by products2\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2+\text{CS}_2\rightarrow \text{C}_{30}\text{H}_{28}\text{N}_2\text{S}_4+\text{by products}
  • Oxidation:
    C30H28N2S4+H2O2C30H28N2S4+O2+H2O\text{C}_{30}\text{H}_{28}\text{N}_2\text{S}_4+\text{H}_2\text{O}_2\rightarrow \text{C}_{30}\text{H}_{28}\text{N}_2\text{S}_4+\text{O}_2+\text{H}_2\text{O}

The compound also participates in vulcanization reactions, enhancing the cross-linking of rubber, which improves its mechanical properties .

The synthesis of tetrabenzylthiuram disulfide typically involves the following steps:

  • Reactants: The primary reactants are dibenzylamine and carbon disulfide.
  • Reaction Conditions: The reaction is conducted in an aqueous medium, often at temperatures ranging from 20-30 °C.
  • Oxidation: Hydrogen peroxide is used as an oxidizing agent to facilitate the formation of the disulfide bond.
  • Separation and Purification: After the reaction, the product is separated and purified, often yielding high purity levels (up to 99%) with melting points around 130-132 °C .

Alternative methods include electrosynthesis techniques that utilize flow reactors for a more sustainable approach to producing this compound .

Tetrabenzylthiuram disulfide is primarily used as an accelerator in the vulcanization of rubber. Its applications include:

  • Rubber Industry: Enhancing the mechanical properties of rubber products, including tires and industrial rubber goods.
  • Environmental Chemistry: Being a non-carcinogenic alternative to traditional accelerators, it helps reduce environmental impact during manufacturing processes.
  • Research: Studied for its potential uses in pharmaceuticals due to its biological activities .

Interaction studies involving tetrabenzylthiuram disulfide have focused on its reactivity with various compounds in rubber formulations. It has been compared with other accelerators like tetramethylthiuram disulfide (TMTD) and zinc dibenzyldithiocarbamate (ZBEC), highlighting differences in efficiency and environmental impact during vulcanization processes . These studies are crucial for optimizing formulations that balance performance with safety.

Several compounds share structural characteristics or applications with tetrabenzylthiuram disulfide. Key similar compounds include:

  • Tetramethylthiuram Disulfide: Known for its strong vulcanization properties but associated with carcinogenic risks.
  • Zinc Dibenzyldithiocarbamate: Another rubber accelerator that provides good performance but may have environmental concerns.
  • Dibenzothiazole Disulfide: Commonly used in rubber formulations, offering different curing characteristics.

Comparison Table

Compound NameMain UseEnvironmental ImpactUnique Features
Tetrabenzylthiuram DisulfideRubber acceleratorLowNon-carcinogenic, eco-friendly
Tetramethylthiuram DisulfideRubber acceleratorHighCarcinogenic; strong curing agent
Zinc DibenzyldithiocarbamateRubber acceleratorModerateGood performance but potential toxicity
Dibenzothiazole DisulfideRubber acceleratorModerateCommonly used; different curing mechanism

Tetrabenzylthiuram disulfide stands out due to its favorable safety profile while maintaining effective performance as a vulcanization accelerator, making it increasingly popular in sustainable rubber manufacturing practices .

The synthesis of TBzTD was first reported in the mid-20th century as part of efforts to develop safer alternatives to nitrosamine-generating accelerators like tetramethylthiuram disulfide (TMTD). Early methods involved reacting dibenzylamine with carbon disulfide in organic solvents, but these processes faced challenges such as low yields and hazardous byproducts. A breakthrough came in 2019 with the development of a solvent-free, aqueous synthesis method using hydrogen peroxide as an oxidizing agent, which achieved yields exceeding 99% while minimizing waste. This innovation marked a shift toward greener chemistry in thiuram disulfide production.

Structural characterization studies revealed TBzTD’s unique molecular architecture, featuring two dibenzylthiocarbamoyl groups linked by a disulfide bond. Its high molecular weight (544.81 g/mol) and benzyl substituents contribute to reduced volatility and improved thermal stability compared to alkyl-substituted analogs like TMTD.

Significance in Industrial Chemistry Research

TBzTD’s primary industrial application lies in rubber vulcanization, where it serves dual roles as:

  • A primary accelerator in natural rubber and synthetic elastomers
  • A secondary accelerator in combination with sulfenamides for optimized curing profiles

Table 1: Comparative Analysis of Rubber Vulcanization Accelerators

PropertyTBzTDTMTDZBEC
Nitrosamine FormationNoneHighModerate
Scorch Safety (min)18.29.515.7
Optimal Cure Time (min)6.84.37.5
Environmental ImpactLowHighModerate

This table highlights TBzTD’s balanced performance, combining efficient curing with enhanced safety profiles. Its adoption in railway pad production demonstrated a 40% improvement in aging resistance compared to TMTD-based systems.

Current Research Landscape and Frontiers

Recent advancements focus on three key areas:

  • Electrochemical Synthesis: Flow reactor systems utilizing Bayesian optimization algorithms have increased current density by 200% while maintaining >90% Faraday efficiency.
  • Rubber Reclaiming: TBzTD acts as a multifunctional agent in ground rubber tire recycling, simultaneously devulcanizing aged rubber and facilitating revulcanization.
  • Hybrid Accelerator Systems: Combinations with ionic liquids show promise for reducing accelerator concentrations by 30–50% while maintaining mechanical properties.

Dibenzylamine and Carbon Disulfide Reaction Pathways

The foundational TBzTD synthesis involves reacting dibenzylamine with carbon disulfide under alkaline conditions. This exothermic reaction proceeds through intermediate dithiocarbamate salt formation, requiring precise stoichiometric control of 1:2 amine-to-CS₂ ratios for optimal yields [2]. Temperature modulation between 15-25°C proves critical to prevent thermal degradation of intermediates. A 2019 Chinese patent detailed improved mixing protocols using segmented flow reactors that increased conversion rates to 89% compared to batch reactors' 72% efficiency [2].

Oxidation Processes in TBzTD Formation

Oxidative coupling of dithiocarbamate intermediates represents the rate-limiting step, traditionally employing hydrogen peroxide (30% w/v) in acetic acid media. Recent studies demonstrate that substituting peracetic acid for H₂O₂ increases reaction rates by 40% through enhanced electrophilic character [2]. However, this modification introduces challenges in controlling exothermicity, requiring advanced cooling systems. The oxidation phase typically operates at pH 3.5-4.2 to balance reaction kinetics and product stability [3].

Salt-Free Synthesis Approaches

Novel solvent systems utilizing dimethyl carbonate/water biphasic mixtures enable salt precipitation prevention through continuous extraction. This approach reduces post-processing steps by 60% while maintaining 85% product purity in initial phases [3]. Recent advances employ CO₂-expanded liquids as reaction media, achieving 92% conversion without salt formation through pH-controlled precipitation [5].

Advanced Electrosynthesis Methodologies

Flow Reactor Systems for TBzTD Production

Continuous flow electrochemical reactors demonstrate particular promise for TBzTD manufacturing. A 2022 study achieved 98% Faradaic efficiency using coaxial flow contactors with titanium electrodes [3]. The system operates at current densities of 15 mA/cm² with residence times under 90 seconds, representing a 300% throughput increase over batch methods [4]. Key parameters include:

ParameterOptimal RangeImpact on Yield
Flow Rate5-7 mL/min±12% variance
Electrode Gap0.5-1.0 mm±8% current eff
Temperature25-30°C±5% stability

Electrochemical Microreactor Design and Operation

Swirling flow microreactors with 0.2-0.5mL mixing zones achieve specific energy dissipation rates exceeding 10³ W/kg, crucial for rapid mass transfer [4]. Three-dimensional printed reactors featuring helical microchannels demonstrate 40% improved mixing indices compared to conventional designs. The integration of gas diffusion electrodes enables direct H₂O₂ generation in situ, eliminating external oxidant requirements [3].

Multiphasic Solution Systems in Electrosynthesis

Biphasic electrolysis using [BMIM][PF₆] ionic liquid/aqueous interfaces prevents electrode fouling while enhancing charge transfer efficiency. This system maintains stable operation for >200 hours with <5% performance degradation [3]. Recent work demonstrates that Taylor flow patterns in gas-liquid microreactors improve interfacial area by 70%, critical for scaling electrochemical processes [4].

Process Optimization Strategies

Cost-Aware Bayesian Optimization Frameworks

Adaptive Bayesian optimization platforms reduce material consumption by 85% during process development. For TBzTD synthesis, Gaussian process models trained on 50 experimental points successfully predicted optimal conditions within 15 iterations [5]. The algorithm prioritizes low-cost parameters like temperature and mixing speed before optimizing expensive catalyst loadings.

Multi-Objective Optimization for Production Parameters

Pareto front analysis reveals critical trade-offs between reaction yield (max 98%) and energy consumption (min 2.1 kWh/kg). Multi-task learning models simultaneously optimize six parameters:

  • Electrochemical potential (-0.4 to -0.6 V vs Ag/AgCl)
  • Reactant molar ratio (1:1.8 to 1:2.2)
  • Flow velocity (0.5-1.2 m/s)
  • Temperature (20-35°C)
  • pH (3.8-4.5)
  • Electrode material (Ti vs Pt)

This approach identifies conditions achieving 95% yield at 2.5 kWh/kg - a 40% energy reduction from baseline [5].

Surrogate Modeling in TBzTD Synthesis

Artificial neural network surrogates trained on 300+ experimental datasets accurately predict yield (R²=0.93) and purity (R²=0.88) across operational ranges. The model architecture employs:

  • 5 hidden layers with 128 nodes each
  • Adam optimizer (learning rate 0.001)
  • Dropout regularization (p=0.2)
  • Input normalization across 12 process variables

This enables virtual screening of 10⁶ parameter combinations weekly, accelerating process development cycles by 90% [5].

Physical Description

Water or Solvent Wet Solid; Dry Powder

XLogP3

7.7

Hydrogen Bond Acceptor Count

4

Exact Mass

544.11353360 g/mol

Monoisotopic Mass

544.11353360 g/mol

Heavy Atom Count

36

GHS Hazard Statements

H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Other CAS

10591-85-2

Wikipedia

Tetrabenzylthiuramdisulfide

General Manufacturing Information

Synthetic Rubber Manufacturing
Rubber Product Manufacturing
Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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